molecular formula C13H21N3O6 B011709 Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid CAS No. 108340-69-8

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid

Cat. No. B011709
M. Wt: 315.32 g/mol
InChI Key: UIRYEXFXYYEJGD-MUNZNRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid (NFM) is a non-proteinogenic amino acid that has attracted attention due to its potential as a therapeutic agent. NFM is a derivative of norvaline, an amino acid that is not found in proteins but has been shown to have beneficial effects in various biological systems. NFM has been synthesized using different methods and has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism Of Action

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid inhibits the activity of HDACs by binding to the enzyme active site and blocking the catalytic activity of the enzyme. This leads to an increase in histone acetylation, which can alter gene expression patterns and lead to changes in cell behavior.

Biochemical And Physiological Effects

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have antioxidant and anti-inflammatory effects. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which could have potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biochemical and physiological effects can be easily measured using various assays. However, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid. One potential direction is the development of new HDAC inhibitors based on the Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid scaffold. Another direction is the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid in neurological disorders and cancer should be further explored.

Synthesis Methods

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most common methods involves the coupling of norvaline with 4-methoxyfumaric acid using a coupling reagent such as HATU or DIC. The resulting Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid product can be purified using different chromatographic techniques, such as reverse-phase HPLC.

Scientific Research Applications

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and neuroprotective effects, and Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been proposed as a potential lead compound for the development of new HDAC inhibitors.

properties

CAS RN

108340-69-8

Product Name

Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

IUPAC Name

[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate

InChI

InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1

InChI Key

UIRYEXFXYYEJGD-MUNZNRDXSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N

SMILES

CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N

Canonical SMILES

CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N

synonyms

norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
NVA-FMDP

Origin of Product

United States

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